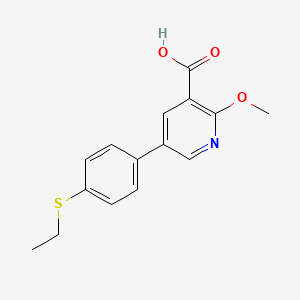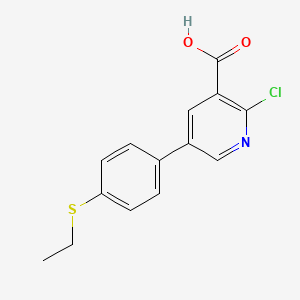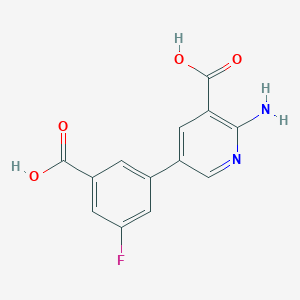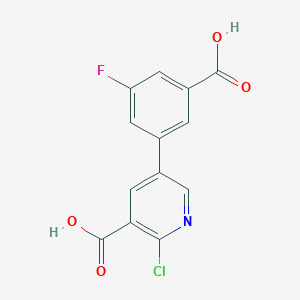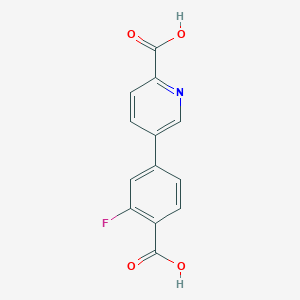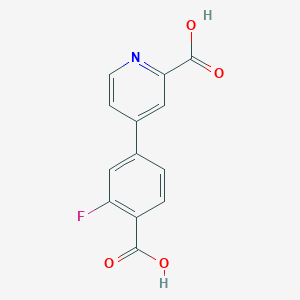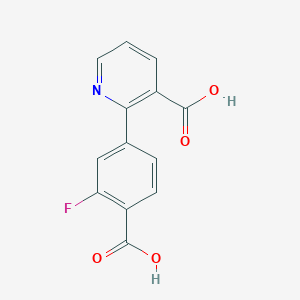
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Carboxy-3-fluorophenyl)nicotinic acid (6-CFPA) is a compound of the carboxylic acid family, containing a phenyl group and a nitrile group. It is widely used in scientific research and has multiple applications. 6-CFPA has been studied in the context of its biochemical and physiological effects in a variety of organisms, offering potential insight into a range of biological processes.
科学的研究の応用
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in studies of the nicotinic acetylcholine receptor, as a tool to study the role of nitric oxide in the regulation of cell signaling pathways, and as a probe to study the role of nitric oxide in the regulation of gene expression. 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has also been used to study the role of nitric oxide in the regulation of neurotransmitter release and to study the role of nitric oxide in the regulation of synaptic plasticity.
作用機序
The mechanism of action of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is not completely understood, but it is believed to act as an agonist of the nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release. Additionally, 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is believed to act as a nitric oxide donor, which can affect the activity of enzymes involved in cell signaling pathways and gene expression.
Biochemical and Physiological Effects
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters, such as dopamine and serotonin, and to modulate the activity of enzymes involved in cell signaling pathways. Additionally, 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been shown to modulate the expression of genes involved in the regulation of cell proliferation and differentiation.
実験室実験の利点と制限
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is a simple and efficient compound to synthesize, making it a popular choice for laboratory experiments. Additionally, 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects, making it a useful tool for studying the role of nitric oxide in the regulation of cell signaling pathways and gene expression. However, the mechanism of action of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is not fully understood, making it difficult to predict the effects of the compound in certain contexts.
将来の方向性
There are a number of potential future directions for research into 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%. These include further studies into the mechanism of action of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%, as well as studies into the effects of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% on other cell signaling pathways and gene expression. Additionally, further studies into the effects of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% on the regulation of neurotransmitter release and synaptic plasticity could provide insight into the role of nitric oxide in the regulation of these processes. Finally, further studies into the potential therapeutic applications of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% could provide insight into its potential use in the treatment of neurological disorders.
合成法
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is synthesized through a two-step process. First, 4-carboxy-3-fluorobenzaldehyde is reacted with sodium cyanide to form 4-carboxy-3-fluorobenzonitrile. This is then reacted with hydroxylamine hydrochloride to yield 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%. This synthesis method is simple and efficient, making it a popular choice for laboratory experiments.
特性
IUPAC Name |
6-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-5-7(1-3-9(10)13(18)19)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSXIZLXIHJFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687880 |
Source


|
| Record name | 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258626-27-5 |
Source


|
| Record name | 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

